Technical Guide: Spectroscopic Analysis of 3-(1-Aminocyclopropyl)benzoic acid
Technical Guide: Spectroscopic Analysis of 3-(1-Aminocyclopropyl)benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a detailed technical overview of the spectroscopic properties of 3-(1-Aminocyclopropyl)benzoic acid. Due to the absence of publicly available experimental data for this specific compound, this guide presents a predictive analysis based on the known spectroscopic data of its constituent chemical moieties: the 3-substituted benzoic acid and the 1-aminocyclopropyl group. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are detailed, providing a framework for the experimental characterization of this molecule.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for 3-(1-Aminocyclopropyl)benzoic acid. This data is derived from the analysis of structurally related compounds, including 3-aminobenzoic acid and 1-aminocyclopropane-1-carboxylic acid, and serves as an estimation for experimental planning and data interpretation.
Predicted ¹H NMR Data
Solvent: DMSO-d₆ Frequency: 400 MHz
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.8-8.0 | m | 2H | Aromatic C-H (H-2, H-6) |
| ~7.4-7.6 | m | 2H | Aromatic C-H (H-4, H-5) |
| ~3.5 (broad s) | s | 2H | -NH₂ |
| ~1.2-1.4 | m | 4H | Cyclopropyl -CH₂ |
| ~12.5 (broad s) | s | 1H | -COOH |
Predicted ¹³C NMR Data
Solvent: DMSO-d₆ Frequency: 100 MHz
| Chemical Shift (δ, ppm) | Assignment |
| ~168 | -COOH |
| ~148 | Aromatic C-3 |
| ~132 | Aromatic C-1 |
| ~129 | Aromatic C-5 |
| ~120 | Aromatic C-6 |
| ~118 | Aromatic C-4 |
| ~115 | Aromatic C-2 |
| ~35 | Cyclopropyl C-1 |
| ~15 | Cyclopropyl -CH₂ |
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3400-3200 | Medium, Broad | N-H stretch (amine) |
| 3300-2500 | Strong, Very Broad | O-H stretch (carboxylic acid) |
| ~1700 | Strong | C=O stretch (carboxylic acid) |
| ~1610, 1580, 1480 | Medium-Strong | C=C stretch (aromatic) |
| ~1300 | Medium | C-N stretch |
| ~1250 | Medium | C-O stretch |
| 900-650 | Medium-Strong | C-H bend (aromatic) |
Predicted Mass Spectrometry Data
Ionization Mode: Electrospray Ionization (ESI), Positive Mode
| m/z | Predicted Fragment |
| 178.08 | [M+H]⁺ |
| 161.08 | [M+H - NH₃]⁺ |
| 132.05 | [M+H - COOH - H]⁺ |
| 106.06 | [C₇H₆O]⁺ |
| 91.05 | [C₇H₇]⁺ |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of spectroscopic data for 3-(1-Aminocyclopropyl)benzoic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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Sample Preparation: Dissolve 5-10 mg of the synthesized 3-(1-Aminocyclopropyl)benzoic acid in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
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¹H NMR Acquisition:
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Acquire a one-dimensional proton spectrum.
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Set the spectral width to cover the range of -2 to 14 ppm.
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Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
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Process the data with Fourier transformation, phase correction, and baseline correction.
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¹³C NMR Acquisition:
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Acquire a one-dimensional carbon spectrum with proton decoupling.
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Set the spectral width to cover the range of 0 to 200 ppm.
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Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
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Process the data similarly to the ¹H NMR spectrum.
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Infrared (IR) Spectroscopy
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Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide powder and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
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Data Acquisition:
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Record a background spectrum of the empty sample compartment or the clean ATR crystal.
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Record the sample spectrum over the range of 4000 to 400 cm⁻¹.
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The final spectrum is presented as percent transmittance or absorbance versus wavenumber.
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Mass Spectrometry (MS)
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Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent such as methanol or acetonitrile with 0.1% formic acid.
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Instrumentation: Employ a mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
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Data Acquisition:
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Infuse the sample solution into the ESI source at a constant flow rate.
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Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
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The mass range should be set to scan from m/z 50 to 500.
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For structural elucidation, perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation data.
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Visualizations
Proposed Synthetic Pathway
The following diagram illustrates a plausible synthetic route to 3-(1-Aminocyclopropyl)benzoic acid, starting from 3-bromobenzoic acid.
Caption: Proposed synthesis of 3-(1-Aminocyclopropyl)benzoic acid.
Spectroscopic Analysis Workflow
This diagram outlines the general workflow for the spectroscopic characterization of the synthesized compound.
Caption: General workflow for spectroscopic analysis.
